molecular formula C14H26N2O B4537586 1-cyclohexyl-4-isobutyrylpiperazine

1-cyclohexyl-4-isobutyrylpiperazine

Cat. No. B4537586
M. Wt: 238.37 g/mol
InChI Key: RMRMWPJEGZDXIK-UHFFFAOYSA-N
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Description

"1-cyclohexyl-4-isobutyrylpiperazine" is a compound likely of interest in the field of organic chemistry and medicinal chemistry, given its structural features that suggest potential biological activity or application in material science. Compounds with a cyclohexylpiperazine backbone are widely studied for their pharmacological properties and as intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of related cyclohexylpiperazine derivatives typically involves the condensation of cyclohexylamine with various halides or anhydrides to introduce the piperazine ring, followed by functionalization at the 4-position with isobutyryl or other substituents. For example, cyclohexa-1,4-dienes have been used as dihydrogen surrogates in transfer hydrogenation reactions, indicating potential pathways for introducing specific substituents on the cyclohexyl ring (Keess & Oestreich, 2017).

Molecular Structure Analysis

The molecular structure of cyclohexylpiperazine derivatives is characterized by NMR and X-ray crystallography, revealing details about the conformation and stability of these molecules. For instance, the crystal structure of a 1-cyclohexylpiperazine-1,4-diium derivative shows intermolecular hydrogen bonds forming a two-dimensional network structure, indicating the importance of non-covalent interactions in determining the solid-state arrangement of these compounds (Chebbi, Ben Smail, & Zid, 2016).

Chemical Reactions and Properties

Cyclohexylpiperazine derivatives undergo various chemical reactions, including substitutions and ring transformations, which are influenced by the substituents on the cyclohexyl and piperazine rings. For example, cyclohexa-1,4-dienes can participate in transfer hydrogenation reactions, demonstrating the reactivity of the cyclohexyl moiety (Keess & Oestreich, 2017).

properties

IUPAC Name

1-(4-cyclohexylpiperazin-1-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-12(2)14(17)16-10-8-15(9-11-16)13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRMWPJEGZDXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylpiperazin-1-yl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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